4-(4-Formyl-3-nitrophenyl)benzoic acid

描述

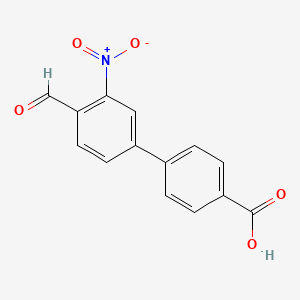

4-(4-Formyl-3-nitrophenyl)benzoic acid is a benzoic acid derivative featuring a phenyl ring substituted with a formyl (-CHO) group at the 4-position and a nitro (-NO₂) group at the 3-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in constructing photoactive probes, pharmaceutical intermediates, and coordination polymers. The nitro and formyl groups are strong electron-withdrawing moieties, enhancing the acidity of the carboxylic acid group and enabling participation in condensation or nucleophilic substitution reactions.

Structure

2D Structure

属性

IUPAC Name |

4-(4-formyl-3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-8-12-6-5-11(7-13(12)15(19)20)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKPAPODVYRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601211557 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-3′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-56-6 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-3′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-3′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy Overview

The synthesis of 4-(4-Formyl-3-nitrophenyl)benzoic acid typically involves:

- Preparation of the nitro-substituted aromatic precursor.

- Introduction of the formyl group (aldehyde functionality) at the para position relative to the nitro group.

- Formation of the benzoic acid moiety on the biphenyl skeleton.

The key challenges are regioselective nitration and formylation, and maintaining the integrity of the carboxylic acid group during transformations.

Preparation of Nitrobenzoic Acid Precursors

A foundational step is the preparation of nitro-substituted benzoic acids, which serve as intermediates for further functionalization.

Method: Oxidation of Nitroacetophenones

- 2- or 4-nitroacetophenones are oxidized to corresponding nitrobenzoic acids by refluxing with aqueous nitric acid.

- The reaction liberates nitrogen dioxide, signaling progress.

- A stoichiometric amount of nitric acid (about 8 moles per mole of nitroacetophenone) is used in aqueous medium.

- The process is often facilitated by adding small amounts (0.5–2% by weight) of reducible metal compounds such as ammonium metavanadate or potassium permanganate to reduce induction time.

- Reaction temperature ranges from 60°C to reflux.

- The crude nitrobenzoic acid crystallizes upon cooling and is purified by recrystallization from solvents like benzene or ethanol.

This method yields substantially pure and isomer-free 2- or 4-nitrobenzoic acids, which are valuable intermediates for further synthesis steps.

Nitration and Sulfonic Acid Displacement Approaches

An alternative route involves nitration of para-substituted benzoic acids or biphenyl derivatives followed by displacement of sulfonic acid groups:

- Para-nitrobenzoic acids can be prepared by replacing a sulfonic acid group para to the carboxylic acid with a nitro group.

- This is achieved by contacting p-sulfo benzoic acid or 4''-sulfo-4-biphenylcarboxylic acid with nitrating agents under controlled conditions.

- This one-step method allows simultaneous oxidation of alkyl substituents and displacement of sulfo groups by nitro groups.

- This approach minimizes isomer formation and simplifies purification compared to direct nitration of alkylated benzenes, which produces multiple isomers and waste.

Formylation of Nitro-Substituted Aromatics

The introduction of the formyl group (–CHO) at the 4-position relative to the nitro group can be achieved by classical formylation methods such as the Reimer-Tiemann reaction or Vilsmeier-Haack reaction:

- Vilsmeier-Haack Reaction : Treating the nitro-substituted aromatic compound with a Vilsmeier reagent (formed from DMF and POCl3) selectively introduces the formyl group at the para position.

- This reaction is favored for its regioselectivity and mild conditions that preserve sensitive groups like carboxylic acids.

- The reaction typically occurs in an inert solvent under controlled temperature, followed by aqueous workup to isolate the aldehyde product.

Representative Experimental Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Oxidation of 4-nitroacetophenone | Reflux with 8 equiv. aqueous nitric acid, 60–100°C, with 1% ammonium metavanadate | Conversion to 4-nitrobenzoic acid; nitrogen dioxide evolution indicates reaction progress; crystallization on cooling |

| 2. Sulfonic acid displacement (optional) | Treat 4-sulfo-4-biphenylcarboxylic acid with nitrating mixture | Para-nitro substitution with sulfonic acid displacement |

| 3. Formylation | Vilsmeier-Haack reagent (DMF + POCl3), 0–50°C, inert solvent | Introduction of formyl group at 4-position relative to nitro group |

| 4. Purification | Recrystallization from ethanol or benzene-ethanol mixture | Pure this compound obtained |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) is used to monitor reaction progress, especially during esterification or hydrazide formation steps in related aromatic carboxylic acid derivatives.

- Recrystallization from appropriate solvents (ethanol, benzene, hexane mixtures) ensures removal of impurities and isolation of isomerically pure products.

- Melting point determination and UV spectroscopy confirm product identity and purity.

- Solvent extraction with aqueous sodium carbonate and organic solvents (chloroform) assists in separating acidic products from reaction mixtures.

Summary Table of Key Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitrobenzoic acid formation | Oxidation of nitroacetophenone | Aqueous HNO3, reflux, metal catalyst | High purity, isomer-free acids | Requires stoichiometric nitric acid, slow induction |

| Sulfonic acid displacement | Nitration of sulfo-substituted acid | Nitrating agents, controlled temp | One-step, fewer isomers | Limited to sulfo-substituted precursors |

| Formylation | Vilsmeier-Haack reaction | DMF + POCl3, inert solvent, mild temp | Regioselective, mild conditions | Sensitive to moisture, requires careful control |

| Purification | Recrystallization, solvent extraction | Ethanol, benzene, Na2CO3 solution | High purity isolation | Multiple steps may be needed |

Research Findings and Considerations

- The oxidation of nitroacetophenones to nitrobenzoic acids is well-documented and provides a reliable route to isomerically pure intermediates essential for the synthesis of complex derivatives like this compound.

- Sulfonic acid displacement methods offer an alternative route with fewer isomeric byproducts, improving overall yield and reducing waste.

- Formylation via the Vilsmeier-Haack reaction is preferred for introducing aldehyde groups in aromatic systems bearing electron-withdrawing nitro groups due to its selectivity and mild conditions.

- The combination of these methods allows for the stepwise construction of the target molecule with high regioselectivity and purity.

- Analytical techniques such as TLC and recrystallization are crucial for monitoring and purifying intermediates and final products.

化学反应分析

Oxidation Reactions

The formyl group undergoes oxidation to yield carboxylic acid derivatives. For example:

-

Formyl → Carboxylic Acid :

This reaction is typically performed under acidic conditions with potassium permanganate (KMnO₄), resulting in the conversion of the aldehyde to a carboxylic acid .

Reduction Reactions

The nitro group is reduced to an amine under catalytic hydrogenation or using reducing agents:

-

Nitro → Amine :

This reaction is critical for synthesizing intermediates used in pharmaceuticals and agrochemicals .

Electrophilic Substitution Reactions

The electron-withdrawing nitro and formyl groups direct electrophilic substitution to specific positions on the aromatic rings:

Friedel-Crafts Alkylation

The nitro-substituted benzene ring undergoes alkylation at the meta position relative to the nitro group. For example:

This reaction is useful for introducing alkyl chains to enhance lipophilicity in drug design .

Condensation Reactions

The formyl group participates in hydrazone formation when reacted with hydrazines:

-

Hydrazone Formation :

These hydrazones are explored for antimicrobial activity, particularly against drug-resistant Staphylococcus aureus .

Data Table: Key Reactions and Conditions

Mechanistic Insights

-

Nitro Group Effects : The –NO₂ group deactivates the benzene ring, making electrophilic substitution challenging unless directed by strong catalysts like AlCl₃.

-

Formyl Reactivity : The aldehyde group’s polarity facilitates nucleophilic additions (e.g., hydrazones) and oxidations .

-

Carboxylic Acid Role : The –COOH group can undergo esterification or act as a hydrogen-bond donor in crystal engineering, though these reactions are less explored in the literature .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

4-(4-Formyl-3-nitrophenyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactive functional groups enable it to participate in various chemical reactions, such as:

- Oxidation : The formyl group can be oxidized to produce carboxylic acids.

- Reduction : The nitro group can be reduced to an amine.

- Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of other substituents.

These reactions make it a valuable compound for synthetic chemists looking to create novel materials or compounds with specific properties .

Biological Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives of this compound. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1.56 μg/mL, indicating potent antibacterial activity.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| N-Benzyl-N-phenyl derivative | S. aureus | 6.25 |

| N,N-Diphenyl derivative | B. subtilis | 3.125 |

| This compound | MRSA | 1.56 |

| Bischloro derivative | Drug-resistant S. aureus | 3.125 |

These compounds often exhibit bactericidal effects by disrupting bacterial cell membranes and inhibiting biofilm formation .

Anticancer Activity

The compound also demonstrates potential as an anticancer agent. Studies indicate that derivatives containing nitro groups can inhibit the growth of various cancer cell lines through mechanisms such as DNA alkylation and inhibition of topoisomerase activity. Notably, pathways like eIF4E inhibition have been identified as targets for cancer therapy, with this compound showing promise in suppressing tumor growth .

Industrial Applications

Material Science

In industry, this compound is utilized in the production of advanced materials, including specialty chemicals and polymers. Its unique chemical properties allow it to be incorporated into various polymer matrices, enhancing their functionality and performance characteristics.

Dyes and Pigments

The compound's structural features also lend themselves to applications in dye and pigment production, where its ability to undergo chemical modifications can lead to the development of new colorants with desirable properties .

Case Studies

- Synthesis of Antimicrobial Agents : A study explored the synthesis of various derivatives based on this compound, leading to compounds with enhanced antimicrobial properties against resistant bacterial strains.

- Anticancer Research : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against specific cancer cell lines, suggesting further investigation into their mechanisms and potential therapeutic applications.

作用机制

The mechanism of action of 4-(4-Formyl-3-nitrophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl and nitro groups can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity .

相似化合物的比较

Structural Analogs and Substituent Effects

Key structural analogs include nitro- and formyl-substituted benzoic acids, esters, and aryl derivatives. Substituents significantly influence physical properties, reactivity, and applications:

*Calculated molecular weight. †Reported as 398 K (124.85°C).

Key Observations:

- Electron-withdrawing groups (EWGs): Nitro and formyl groups increase acidity and reduce solubility in polar solvents. For example, 3'-Nitro-4-biphenylcarboxylic acid (melting point 301°C) exhibits high thermal stability due to strong intermolecular interactions .

- Steric and electronic effects: Methoxy groups (electron-donating) in lower melting points (180–182°C) compared to nitro-dominated analogs .

- Ester vs. acid: The ester in has a lower melting point (124.85°C) than carboxylic acids, reflecting weaker intermolecular forces .

生物活性

4-(4-Formyl-3-nitrophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitrophenyl group and a benzoic acid moiety, which contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research Findings:

-

Antibacterial Properties:

- Studies have shown that derivatives of this compound exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against these pathogens .

- The introduction of electron-withdrawing groups (like nitro) significantly enhances the antibacterial potency compared to their unsubstituted counterparts.

-

Mechanism of Action:

- The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis. The presence of the nitro group is crucial for this activity, as it can participate in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .

Study 1: Synthesis and Antimicrobial Evaluation

A recent study synthesized various hydrazone derivatives from this compound and tested their antimicrobial efficacy. Among the synthesized compounds, several showed significant activity against drug-resistant strains of S. aureus. Notably, a bischloro derivative exhibited an MIC value of 3.125 µg/mL, indicating its potential as a lead compound in antibiotic development .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of substituted benzoic acids derived from this compound. The study highlighted that compounds with halogen substitutions on the phenyl ring displayed enhanced antimicrobial properties compared to those without substitutions. This suggests that specific modifications can lead to improved bioactivity, providing insights for future drug design .

Data Table: Biological Activity Summary

| Compound | MIC (µg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| This compound | 3.125 | Staphylococcus aureus | Antibacterial |

| Bischloro derivative | 3.125 | Bacillus subtilis | Antibacterial |

| Fluoro-substituted derivative | 6.25 | A. baumannii | Antibacterial |

Pharmacological Implications

The findings regarding the biological activity of this compound suggest its potential application in developing new antimicrobial agents, particularly against resistant bacterial strains. The ability to modify its structure while retaining or enhancing biological activity opens avenues for further research into its pharmacological applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-formyl-3-nitrophenyl)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step aromatic substitution or coupling reactions. For example, nitro group introduction via nitration of the benzaldehyde precursor followed by formylation . Yield optimization requires monitoring reaction conditions:

- Temperature : Controlled heating (e.g., 45–50°C) minimizes side reactions .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylation .

- Purification : Column chromatography with hexane/EtOH (1:1) achieves >95% purity .

- Reference : NMR (δ = 3.86 ppm for methoxy groups) and melting point (217–220°C) confirm structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., formyl at δ ~10 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .

- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point consistency (e.g., 287–293°C for analogous benzoic acids) .

- Safety Note : Use protective gloves/eye gear due to irritant properties .

Q. What are the primary biological or material science applications explored for this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or oxidoreductases via kinetic assays (IC₅₀ determination) .

- Material Science : Incorporate into polymers for coatings; evaluate thermal stability via TGA .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding to protein targets (e.g., COX-2) using AutoDock Vina; validate with SPR or ITC .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Use uniform buffer conditions (pH 7.4, 25°C) and positive controls .

- Metabolite Interference : Perform LC-MS to detect degradation products during bioassays .

- Case Study : 4-hydroxybenzoic acid analogs show activity shifts due to nitro group reduction .

Q. How can researchers optimize the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 2–9) for 24h; quantify intact compound via NMR .

Q. What advanced spectroscopic techniques elucidate electronic or steric effects of the nitro and formyl substituents?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and intramolecular H-bonding .

- IR Spectroscopy : Identify ν(C=O) stretches (~1700 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。